2-Amino-2-phenylbutyric acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology

In the realm of biochemistry, the 22 proteinogenic amino acids are widely recognized as the fundamental building blocks of proteins, encoded by the genetic code of organisms. wikipedia.org However, the world of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs), which are not naturally encoded in an organism's genome, represent a vast and diverse class of molecules. wikipedia.orgebi.ac.uk Over 140 NPAAs have been identified in natural proteins, and thousands more exist in nature or have been created through laboratory synthesis. wikipedia.org

The significance of NPAAs in chemical biology and drug discovery is substantial. nih.gov They serve diverse and critical roles, including as intermediates in metabolic biosynthesis pathways, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org NPAAs are also found as components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orgebi.ac.uk The introduction of NPAAs into peptide sequences is a powerful strategy for developing new therapeutic candidates. nih.gov This modification can fundamentally alter the properties of peptidic medicines, often enhancing their stability, potency, permeability, and bioavailability. nih.gov While peptides composed solely of natural amino acids can be effective, many exhibit poor stability under biological conditions. nih.gov The structural constraints imposed by certain NPAAs, such as α,α-disubstituted amino acids, can restrict the conformational freedom of peptide chains, leading to more stable and specific secondary structures. jst.go.jp

Furthermore, the study of NPAAs is crucial for numerous medical applications, including the discovery of novel antibiotics and the design of synthetic ones. nih.gov They are invaluable tools for creating modified peptides with unique characteristics, such as improved stability or specific binding capabilities, which can be leveraged for developing new drugs.

Overview of 2-Amino-2-phenylbutyric Acid as a Research Target

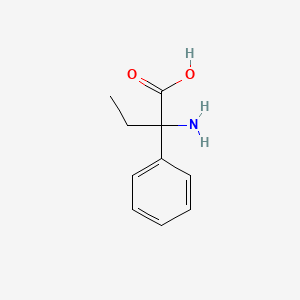

This compound, also known as α-amino-α-phenylbutyric acid, is a non-proteinogenic amino acid that has garnered significant attention as a research target in chemistry and biochemistry. ontosight.aiontosight.ai With the chemical formula C₁₀H₁₃NO₂, this compound is structurally classified as an α,α-disubstituted α-amino acid. ontosight.aithieme-connect.com Its central alpha-carbon is uniquely bonded to both a phenyl group and an ethyl group, in addition to the requisite amino and carboxylic acid groups. ontosight.ai This structure prevents the α-carbon from having a hydrogen substituent, a characteristic feature of α,α-disubstituted amino acids. jst.go.jp

The presence of both hydrophilic (amino and carboxyl groups) and hydrophobic (phenyl and ethyl groups) moieties imparts distinct chemical properties and influences its biological interactions. ontosight.ai As a research chemical, this compound is explored for its utility in various scientific domains. labmix24.com It serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules and modified peptides. ontosight.aismolecule.com Its structure is of interest in medicinal chemistry for the development of new pharmaceutical agents. ontosight.aiontosight.ai A primary application of this compound is as a key intermediate in the synthesis of Trimebutine, a medication used to regulate gastrointestinal motility. patsnap.com Research investigations focus on its potential biological activities, its interactions with enzymes and receptors, and its role in constructing peptides with tailored properties. ontosight.aismolecule.com

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | ontosight.ainih.govscbt.com |

| Molecular Weight | ~179.22 g/mol | ontosight.ainih.govscbt.com |

| CAS Number | 5438-07-3 | ontosight.ainih.gov |

| Appearance | White crystalline powder | chemicalbook.comchembk.com |

| Melting Point | 240–280 °C (decomposes) | chemicalbook.comhsppharma.com |

| IUPAC Name | 2-amino-2-phenylbutanoic acid | nih.gov |

| Synonyms | α-Amino-α-phenylbutyric acid, 2-amino-2-phenylbutanoic acid | ontosight.ainih.govhsppharma.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942469 | |

| Record name | 2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-07-3, 20318-28-9 | |

| Record name | 2-Amino-2-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2-Amino-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020318289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL078BM46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 2 Phenylbutyric Acid and Derivatives

Established Synthetic Routes

Several classical and modified synthetic routes have been successfully applied to produce racemic 2-amino-2-phenylbutyric acid. These methods are often characterized by their robustness and scalability.

The Strecker synthesis is a well-established and versatile method for the preparation of α-amino acids. nih.gov This reaction typically involves a one-pot, three-component reaction between a ketone or aldehyde, ammonia (B1221849), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. nih.govnih.gov

Reaction Scheme for Strecker Synthesis of this compound

| Step | Reactants | Intermediates/Products |

|---|---|---|

| 1 | Propiophenone (B1677668), Sodium Cyanide, Ammonium (B1175870) Carbonate, Phase Transfer Catalyst | 5-ethyl-5-phenyl hydantoin (B18101) |

This method highlights the adaptability of the Strecker synthesis for the preparation of α,α-disubstituted amino acids like this compound.

Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds, including amino acids. wikipedia.org This method involves the addition of hydrogen across a double bond of a prochiral substrate in the presence of a chiral metal catalyst, leading to the formation of a single enantiomer of the product. wikipedia.org While direct asymmetric hydrogenation of a precursor to this compound is not extensively detailed in the provided search results, the general applicability of this method to the synthesis of α-amino acid precursors is well-documented.

For instance, high enantiomeric excesses (greater than 95%) have been achieved in the asymmetric hydrogenation of α-acylaminoacrylic acids, which are common precursors for α-amino acids. capes.gov.br The success of this method relies heavily on the design of the chiral ligand, often a diphosphine like BINAP, which coordinates to a metal center (commonly rhodium or ruthenium) and creates a chiral environment for the hydrogenation reaction. wikipedia.orgpharmtech.com The development of such catalysts has been a significant area of research, leading to highly efficient and selective transformations for a wide range of substrates. pharmtech.com

The hydrolysis of a hydantoin ring is a common final step in the synthesis of many amino acids, including the route that starts with a Strecker reaction. patsnap.com For this compound, the intermediate 5-ethyl-5-phenyl hydantoin is subjected to hydrolysis to yield the final product. patsnap.com

This hydrolysis is typically carried out under harsh conditions, such as high temperature and pressure, in a basic solution like sodium hydroxide (B78521). patsnap.com Following the ring opening of the hydantoin, the reaction mixture is neutralized with an acid to precipitate the free amino acid, which can then be isolated by filtration and drying. patsnap.com

In addition to chemical hydrolysis, biocatalytic methods using enzymes have been developed for the hydrolysis of hydantoin derivatives. These enzymatic routes can offer high enantioselectivity, providing a pathway to optically pure amino acids. This approach is particularly valuable in industrial processes where enantiomeric purity is critical.

Stereoselective Synthesis of this compound Enantiomers

The presence of a chiral center at the α-carbon of this compound means that it exists as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, and various strategies have been developed to achieve this.

One of the most traditional and widely used methods for obtaining pure enantiomers is the resolution of a racemic mixture. researchgate.net This technique involves the separation of enantiomers by converting them into a pair of diastereomers, which have different physical properties and can therefore be separated by methods such as fractional crystallization.

For chiral acids like this compound, resolution can be achieved by forming diastereomeric salts with a chiral base. While specific data on the resolution of this compound is not available in the provided results, studies on the closely related 2-phenylbutyric acid have demonstrated the effectiveness of this approach. In one study, various derivatives of phenylglycine and phenylalanine were used as resolving agents, leading to high separation efficiencies. The choice of resolving agent and solvent system is crucial for successful separation.

The development of chiral catalysts for asymmetric synthesis represents a more modern and efficient approach to obtaining enantiomerically pure compounds. nih.gov This strategy aims to directly produce a single enantiomer, avoiding the need for resolving a racemic mixture and the inherent 50% loss of material.

For the synthesis of α,α-disubstituted amino acids, a variety of chiral catalysts have been explored. These include chiral phosphoric acids, chiral diol-based organocatalysts like BINOL derivatives, and chiral ammonium salts. nih.govmdpi.com For example, Pd(II)-catalyzed enantioselective C-H arylation of N-phthalyl-protected α-aminoisobutyric acid (Aib) using a chiral MPAThio ligand has been reported to afford α,α-disubstituted amino acids with high yields and excellent enantioselectivity (up to 98% ee). nih.gov

While a catalyst specifically designed for the asymmetric synthesis of this compound is not detailed in the provided search results, the principles and successes in the broader field of asymmetric synthesis of α,α-disubstituted amino acids are highly relevant. rsc.org The ongoing research in this area continues to provide new and more efficient catalysts that could be applied to the synthesis of this specific compound with high enantiomeric purity. nih.gov

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound through esterification and methylation is a key step in the synthesis of its derivatives, notably as intermediates for pharmaceuticals like Trimebutine. Research has focused on creating efficient, high-yield processes that can be scaled for industrial production.

A significant strategy involves the simultaneous esterification of the carboxylic acid group and N-methylation of the amino group in a one-pot reaction. This approach streamlines the synthesis of 2-(dimethylamino)-2-phenylbutyric acid methyl ester. The process typically begins with the formation of the sodium salt of this compound by treating it with sodium hydroxide. google.compatsnap.com This salt is then reacted with a methylating agent, such as dimethyl sulfate, in an organic solvent like xylene or toluene (B28343) at elevated temperatures. google.compatsnap.com This single step achieves both the formation of the methyl ester and the dimethylation of the amino group. This method is advantageous as it simplifies the operational steps and can achieve high yields. google.com

One documented procedure reports a yield of 88% for the synthesis of 2-(dimethylamino)-2-phenylbutyric acid methyl ester when using xylene as the solvent and heating to 110°C. google.compatsnap.com A similar procedure using toluene as the solvent resulted in a yield of 90%. patsnap.com The resulting ester is a critical precursor that can be further reduced to form 2-(dimethylamino)-2-phenyl butanol, another key intermediate in the synthesis of Trimebutine. google.com

| Starting Material | Reagents | Solvent | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| This compound sodium salt | Dimethyl sulfate | Xylene | Heated to 110°C, stirred for 2 hours | 2-(Dimethylamino)-2-phenylbutyric acid methyl ester | 88% |

| This compound sodium salt | Dimethyl sulfate | Toluene | Heated to reflux, stirred for 2 hours | 2-(Dimethylamino)-2-phenylbutyric acid methyl ester | 90% |

This compound is classified as an unnatural or non-proteinogenic amino acid. Its structure, featuring a phenyl group and an ethyl group at the alpha-carbon, makes it a valuable building block in peptide synthesis to create modified peptides, often referred to as peptidomimetics. sigmaaldrich.comchemicalbook.comnih.gov The primary motivation for incorporating such unnatural amino acids into peptide chains is to overcome the inherent limitations of natural peptides as therapeutic agents, such as their low stability against enzymatic degradation (proteolysis) in the body. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient methods for synthesizing this compound. These approaches aim to improve atom economy, reduce waste, avoid hazardous materials, and simplify production processes. patsnap.com

One notable green method is a modification of the traditional Strecker synthesis. This process starts with propiophenone and uses ammonium carbonate as the source of ammonia and sodium cyanide as the cyanogen (B1215507) source. patsnap.com A key innovation in this approach is the addition of a phase transfer catalyst, which facilitates the reaction in an aqueous medium. This method is considered green and suitable for large-scale industrial production because it is simple and feasible. patsnap.com The synthesis proceeds through a 5-ethyl-5-phenylhydantoin intermediate, which is subsequently hydrolyzed under high temperature and pressure using a sodium hydroxide solution to yield the final product. patsnap.com This process achieves a high purity of over 99% (as measured by HPLC) and a yield that can exceed 80%. patsnap.com

| Key Reactants | Catalyst/Key Feature | Intermediate | Key Advantages | Reported Purity | Reported Yield |

|---|---|---|---|---|---|

| Propiophenone, Sodium cyanide, Ammonium carbonate | Phase transfer catalyst | 5-ethyl-5-phenylhydantoin | Environmentally friendly, suitable for large-scale production, high atom economy | >99% | >80% |

Biochemical and Molecular Mechanisms of Action

Interactions with Enzymes

Information regarding the direct interaction of 2-Amino-2-phenylbutyric acid with various enzyme classes, including its potential as a substrate or inhibitor, is not specifically documented in the reviewed literature.

Amino Acid Oxidases and Transaminases

There is no specific information available that describes this compound acting as a substrate for or an inhibitor of amino acid oxidases or transaminases. While transaminases are known to be involved in the metabolism of various amino acids, their specific activity with this compound has not been detailed in the available research.

Urease Inhibition

No studies were found that investigate or demonstrate the ability of this compound to inhibit the activity of the urease enzyme. The field of urease inhibitors is extensive, but this particular compound is not mentioned as a known inhibitor.

Glutaminase (B10826351) Inhibition

Similarly, there is no available research to suggest that this compound functions as an inhibitor of glutaminase. While glutaminase inhibition is a significant area of therapeutic research, particularly in oncology, this compound has not been identified as an active agent in the literature reviewed.

Modulation of Cellular Pathways

The influence of this compound on major cellular pathways remains an area where specific research is lacking.

Influence on Amino Acid Metabolism

There is no direct evidence from the available literature to describe the specific influence of this compound on amino acid metabolism. While related compounds like phenylbutyrate have been studied for their effects on branched-chain amino acid metabolism, these findings cannot be directly extrapolated to this compound.

Impact on Protein Synthesis

The specific impact of this compound on the process of protein synthesis is not documented. Research on how essential amino acid deficiencies or the introduction of unnatural amino acids affect protein synthesis exists, but the role of this specific compound has not been elucidated.

Effects on Gene Expression

Direct research delineating the specific effects of this compound on gene expression is not extensively detailed in current literature. However, studies on closely related compounds, such as Phenylbutyrate (PBA), provide insights into potential mechanisms. Phenylbutyrate, a histone deacetylase (HDAC) inhibitor, has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.

In studies involving the glioblastoma cell line LN-229, PBA was found to up-regulate the expression of the p21 gene, a critical cell cycle inhibitor. nih.gov Concurrently, it down-regulated the expression of anti-apoptotic genes such as Bcl-2 and Bcl-XL, without affecting the expression of pro-apoptotic genes like Bax and Bim. nih.gov These findings suggest that related compounds may influence cellular processes by altering the transcriptional landscape, though direct evidence for this compound is pending further investigation.

| Gene | Effect of Phenylbutyrate (PBA) | Function of Gene Product | Cell Line Studied |

|---|---|---|---|

| p21 | Up-regulation | Cell cycle inhibitor | LN-229 (Glioblastoma) |

| p53 | Unchanged | Tumor suppressor | LN-229 (Glioblastoma) |

| Bcl-2 | Down-regulation | Anti-apoptotic protein | LN-229 (Glioblastoma) |

| Bcl-XL | Down-regulation | Anti-apoptotic protein | LN-229 (Glioblastoma) |

Cell Proliferation and Differentiation Modulation

The influence of amino acids on cell proliferation and differentiation is a fundamental aspect of cell biology. nih.gov While specific data on this compound is limited, research on related molecules and the general metabolic roles of amino acids offers a framework for its potential activities.

Studies on Phenylbutyrate (PBA) have demonstrated cell-type-specific effects on proliferation. For instance, in LN-229 glioblastoma cells, PBA inhibits cell growth and proliferation. nih.gov This inhibition is achieved by inducing significant changes in cell morphology and promoting cell cycle arrest in the S and G2/M phases, ultimately leading to a nearly three-fold increase in apoptosis compared to control cells. nih.gov

More broadly, amino acid metabolism is intrinsically linked to the maintenance and differentiation of stem cells. nih.gov The availability and catabolism of specific amino acids are required for the growth and differentiation of embryonic stem cells, partly because they serve as precursors for molecules that cause epigenetic modifications, such as histone methylation. nih.gov Tumor cells, in particular, exhibit altered amino acid metabolism and a high dependence on certain amino acids for survival and proliferation. mdpi.com The balance of essential and non-essential amino acids can significantly impact cancer cell survival, with some studies showing that specific mixtures of essential amino acids may impair cancer growth by inducing apoptosis. mdpi.com

| Compound/Condition | Effect on Cell Proliferation | Mechanism | Cell Type |

|---|---|---|---|

| Phenylbutyrate (PBA) | Inhibition of growth and proliferation | S and G2/M-dependent cell cycle arrest; induction of apoptosis | LN-229 (Glioblastoma) |

| Essential Amino Acid (EAA) Mixture | Impaired cancer growth | Induction of apoptosis | CT26 (Murine Colon Cancer) |

Receptor Interactions and Signaling

This compound has been noted for its potential to modulate glutamate (B1630785) receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. smolecule.com This modulation is a key area of interest for its potential neuroprotective effects. smolecule.com Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are pivotal in numerous physiological processes. However, excessive glutamate receptor activation can lead to excitotoxicity, a condition implicated in neuronal death in various neurodegenerative diseases. smolecule.com Research suggests that this compound may help protect neurons from this glutamate-induced damage. smolecule.com

Glutamate receptors are broadly classified into ionotropic and metabotropic types. The modulation of these receptors can have profound effects on neuronal excitability and signaling cascades. mdpi.comhigleylab.org For example, the activation of certain metabotropic glutamate receptors can regulate neurotransmitter release and postsynaptic sensitivity. elifesciences.org While the precise interactions of this compound with specific glutamate receptor subtypes are not fully characterized, its activity suggests a potential role in treatments for neurological conditions where glutamate signaling is dysregulated. smolecule.com

Role as a Precursor for Bioactive Molecules

This compound serves as a valuable building block in the synthesis of more complex, biologically active molecules. Its structure makes it a key intermediate in both pharmaceutical synthesis and biochemical research. smolecule.compatsnap.com

A significant application is its role as a key intermediate in the chemical synthesis of Trimebutine. patsnap.comgoogle.com Trimebutine is a drug that regulates gastrointestinal motility and is used to treat conditions like irritable bowel syndrome. patsnap.com The synthesis involves using this compound as the starting material for a series of chemical reactions, including esterification and amino-methylation, to produce the final active pharmaceutical ingredient. google.com

Furthermore, its structural similarity to proteinogenic amino acids allows for its incorporation into peptide chains during peptide synthesis. smolecule.com This process enables the creation of modified peptides with unique characteristics, such as enhanced stability or specific binding affinities. For instance, this compound has been incorporated into a peptide designed to target HIV-1 integrase, highlighting its utility in developing novel therapeutic agents. smolecule.com

| Bioactive Molecule | Role of this compound | Application/Significance |

|---|---|---|

| Trimebutine | Key intermediate in chemical synthesis | Pharmaceutical agent for regulating gastrointestinal motility |

| Modified Peptides (e.g., HIV-1 integrase inhibitors) | Structural building block | Biochemical research and development of novel antiviral drugs |

Undefined Biochemical Pathways Requiring Further Research

Despite its identified roles and potential therapeutic activities, the complete biochemical and molecular pathways involving this compound are not fully elucidated. While it is known to interact with biological systems, particularly in the context of neurotransmitter modulation, the full extent of these interactions remains an area for further investigation. smolecule.com

For example, while neuroprotective effects have been observed, the specific downstream signaling cascades that are activated or inhibited following its modulation of glutamate receptors require more detailed study. smolecule.com Similarly, the broader effects of this non-proteinogenic amino acid on metabolic pathways, enzyme kinetics, and cellular transport mechanisms are not comprehensively understood. Even for closely related compounds like Phenylbutyrate, researchers note that further analyses are necessary to fully resolve the nature of their activity in complex diseases like cancer. nih.gov Elucidating these undefined pathways is crucial to fully understand the compound's mechanism of action and to explore its full therapeutic potential. smolecule.com

Biological Activities and Therapeutic Research Applications

Neuroprotective Properties

While the broader class of amino acids and their derivatives are subjects of extensive neurological research, specific studies detailing the neuroprotective mechanisms of 2-Amino-2-phenylbutyric acid are limited in publicly available scientific literature.

Protection Against Oxidative Stress

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects. While various compounds, such as phenolic acids, are known to exert neuroprotective effects by mitigating oxidative stress, specific research demonstrating the capacity of this compound to protect against oxidative stress in neuronal cells has not been identified in the current body of scientific literature.

Mitigation of Excitotoxicity (e.g., Glutamate (B1630785) Excitotoxicity)

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. mdpi.com This process is implicated in conditions such as stroke and traumatic brain injury. nih.govnih.gov The development of agents that can inhibit glutamate release or block its receptors is a significant area of neuroprotective research. nih.gov However, there is currently a lack of specific studies focused on the role of this compound in the mitigation of glutamate-induced excitotoxicity.

Relevance in Neurological Disorder Research

The potential application of novel compounds in the treatment of neurological disorders remains a critical area of investigation. Research into related compounds, such as 4-phenylbutyric acid (PBA), has shown promise in models of neurodegenerative diseases by acting as a chemical chaperone. Despite this, direct research into the therapeutic relevance and specific mechanisms of this compound in preclinical or clinical models of neurological disorders is not extensively documented in available scientific publications.

Antiviral Applications

Development of HIV-1 Integrase Inhibitors

The Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, making it a critical target for antiretroviral therapy. nih.govnih.gov The development of HIV-1 integrase inhibitors, which block the enzyme from inserting viral DNA into the host cell's genome, has been a major focus of anti-HIV drug discovery. nih.gov A wide variety of chemical scaffolds have been investigated for this purpose. However, a review of the current scientific and patent literature does not indicate that this compound has been specifically developed or utilized as a core scaffold in the design of HIV-1 integrase inhibitors.

Anti-Caries Potential of Hexafluorosilicates

In the field of dental medicine, fluoride (B91410) compounds are the cornerstone of caries prevention. Recent research has explored the use of ammonium (B1175870) hexafluorosilicates with aromatic amino acid cations as potential anti-caries agents. pharmj.org.ua One such compound is the hexafluorosilicate (B96646) salt of this compound.

A study was conducted to synthesize this compound hexafluorosilicate and evaluate its caries preventive efficiency (CPE) in an experimental model. The compound was synthesized by reacting a methanolic solution of the amino acid with an excess of 45% silicon hydrofluoric acid. pharmj.org.ua The resulting product was then incorporated into a gel and applied to a rat model to determine its effectiveness in preventing dental caries compared to established fluoride agents. pharmj.org.ua

The research found that the caries preventive efficiency (CPE) of this compound hexafluorosilicate was 26.3%. This was found to be less effective than the reference drugs Sodium Fluoride (NaF), which had a CPE of 30.3%, and Ammonium Hexafluorosilicate ((NH₄)₂SiF₆), which had a CPE of 44.7%. pharmj.org.ua

| Compound | Caries Preventive Efficiency (CPE) |

|---|---|

| This compound hexafluorosilicate | 26.3% |

| Sodium Fluoride (NaF) | 30.3% |

| Ammonium Hexafluorosilicate ((NH₄)₂SiF₆) | 44.7% |

| 3-(3-aminophenyl)propionic acid hexafluorosilicate | 23.7% |

| 3-(4-aminophenyl)propionic acid hexafluorosilicate | 38.5% |

Despite the lower CPE value compared to the reference drugs, the study noted that all tested hexafluorosilicates, including that of this compound, were effective in normalizing certain biochemical indicators in the dental pulp and oral mucosa of rats on a cariogenic diet. pharmj.org.ua

Potential in Cancer Therapy

Inhibition of Cell Proliferation

No specific studies demonstrating the inhibition of cell proliferation by this compound were identified. Research in this area has centered on Phenylbutyrate (PB), which has been shown to inhibit cell proliferation in various cancer cell lines, including prostate and glioblastoma. drugbank.comnih.govnih.gov This effect is often linked to its activity as a histone deacetylase (HDAC) inhibitor, leading to cell cycle arrest. nih.gov

Induction of Differentiation

Similarly, there is no available research detailing the induction of cellular differentiation in cancer cells by this compound. Phenylbutyrate, however, is recognized as a potent differentiating agent in several cancer models, such as prostate cancer. nih.gov

Enhancement of Chemotherapy and Radiation Efficacy

The potential for this compound to enhance the efficacy of chemotherapy or radiation therapy has not been investigated in the available scientific literature. Studies on Phenylbutyrate have explored its combination with other anti-cancer agents, suggesting it may sensitize cancer cells to conventional therapies. nih.gov

Investigations into the role of this compound in metabolic disorders are not present in the current body of scientific literature. The research in this field is dominated by studies on Phenylbutyric Acid.

Research in Metabolic Disorders

Influence on Fatty Acid Metabolism

There are no specific findings on the influence of this compound on fatty acid metabolism. Phenylbutyric acid and its parent compound, butyric acid, have been reviewed for their roles in regulating lipid metabolism, including the downregulation of de novo lipogenesis and stimulation of fatty acid β-oxidation. researchgate.net

Role in Urea (B33335) Cycle Disorder Research (Distinction from Phenylbutyric Acid)

Crucially, this compound is not used or researched for the treatment of urea cycle disorders (UCDs). The compound used for this purpose is Sodium Phenylbutyrate (NaPBA). nih.govnih.govtexas.gov NaPBA serves as a nitrogen-scavenging drug, providing an alternative pathway for nitrogen excretion in patients with deficiencies in the urea cycle enzymes. drugbank.comeocco.comtandfonline.com It is a pro-drug that is metabolized to phenylacetate, which then combines with glutamine to form phenylacetylglutamine, a compound excreted in the urine. This mechanism effectively removes excess nitrogen from the body. Given the established therapeutic role of Sodium Phenylbutyrate, it is essential not to confuse it with this compound, for which there is no evidence of efficacy in UCDs.

The table below summarizes the distinction in research focus between the two compounds based on the available literature.

| Research Area | This compound | Phenylbutyric Acid (PBA) / Sodium Phenylbutyrate (NaPBA) |

| Cancer Therapy | ||

| Inhibition of Cell Proliferation | No specific data found | Investigated in various cancer types drugbank.comnih.govnih.gov |

| Induction of Differentiation | No specific data found | Recognized as a differentiating agent nih.gov |

| Enhancement of Chemo/Radiation | No specific data found | Explored as a potential sensitizing agent nih.gov |

| Metabolic Disorders | ||

| Fatty Acid Metabolism | No specific data found | Reviewed for its role in lipid regulation researchgate.net |

| Urea Cycle Disorders | No role identified | Established treatment (as Sodium Phenylbutyrate) nih.govnih.govtexas.goveocco.comtandfonline.com |

Research as a Building Block in Peptide Synthesis

This compound is a non-proteinogenic, or non-natural, amino acid that serves as a valuable building block in peptide synthesis. drugbank.com Its structure is notable for being an α,α-disubstituted amino acid, meaning the alpha-carbon (the carbon atom adjacent to the carboxyl group) is bonded to two non-hydrogen substituents—in this case, a phenyl group and an ethyl group. nih.govchemsynthesis.com This structural feature imparts significant conformational constraints on the peptides into which it is incorporated. chemsynthesis.com

The primary application of unnatural amino acids like this compound in peptide drug discovery is to create peptidomimetics with improved therapeutic properties. nih.gov Standard peptides composed of natural amino acids are often limited by their rapid degradation by enzymes (proteolysis) and potential for interacting with multiple receptors, which can reduce their efficacy and specificity. nih.gov The incorporation of α,α-disubstituted amino acids can enhance peptide stability, increase resistance to enzymatic breakdown, improve receptor selectivity, and modify biological activity. drugbank.comresearchgate.net

Research into the conformational behavior of peptides containing α,α-disubstituted amino acids has revealed predictable effects on their secondary structure. The nature of the substituents on the alpha-carbon dictates the resulting peptide conformation. While peptides composed of chiral α-methylated amino acids tend to form a helical structure (specifically, a 310-helix), research has found that peptides built from chiral α-ethylated amino acids, such as this compound, preferentially adopt a fully extended, planar C5-conformation. chemsynthesis.compatsnap.com This ability to rigidly control peptide geometry is a powerful tool for designing peptides with specific shapes to fit biological targets.

| Amino Acid Type | Example Compound | Resulting Peptide Conformation | Reference |

|---|---|---|---|

| α-Methylated α,α-Disubstituted | 2-Aminoisobutyric acid (Aib) | 310-Helical Structure | patsnap.com |

| α-Ethylated α,α-Disubstituted | This compound | Fully Extended C5-Conformation | chemsynthesis.compatsnap.com |

Applications in Nutraceutical Research (e.g., Brain Function, Mood Enhancement)

The exploration of this compound in the field of nutraceuticals, particularly for applications related to brain function and mood enhancement, is an emerging area of interest. smolecule.com While extensive clinical research is not yet available, the compound's potential is hypothesized based on its chemical structure as an amino acid derivative and its theoretical ability to interact with the central nervous system. smolecule.comscbt.com

Specifically, it has been proposed that the compound may modulate glutamate receptors. smolecule.com Glutamate is the primary excitatory neurotransmitter in the brain and is crucial for synaptic plasticity, learning, and memory. wikipedia.orgwikipedia.org Imbalances in the glutamate system are implicated in various neurological and mood disorders. The potential for this compound to interact with these receptors suggests a possible mechanism for influencing brain health, which has led to its investigation for conditions like anxiety and depression. smolecule.com However, it is crucial to note that these applications are currently speculative and require substantial further research to fully understand the compound's mechanism of action and to validate any potential therapeutic benefits. smolecule.com

| Potential Application Area | Proposed Mechanism of Action | Research Status | Reference |

|---|---|---|---|

| Brain Function (Cognition, Neuroprotection) | Modulation of glutamate receptors; protection against glutamate excitotoxicity. | Emerging/Exploratory | smolecule.com |

| Mood Enhancement (e.g., for Anxiety, Depression) | Interaction with neurotransmitter systems, potentially via glutamate receptor modulation. | Speculative/Requires further research | smolecule.com |

Advanced Research Techniques and Methodologies

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental to the characterization of 2-Amino-2-phenylbutyric acid, providing detailed information about its molecular structure and functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. chemicalbook.comchemicalbook.com As an amino acid, it exists as a zwitterion in the solid state, which influences its IR spectrum.

Key characteristic absorption bands include:

A broad, strong band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid group, often overlapping with N-H stretching vibrations. libretexts.org

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹. vscht.cz

A strong absorption band for the asymmetric stretching of the carboxylate group (COO⁻) is found in the 1550-1610 cm⁻¹ range.

The N-H bending vibration of the ammonium (B1175870) group (NH₃⁺) gives rise to a medium to strong band around 1500-1600 cm⁻¹.

The C=C stretching vibrations from the phenyl ring typically produce several bands in the 1450-1600 cm⁻¹ region. vscht.cz

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 | Strong, Broad |

| N-H Stretch | Amine (-NH₂) | 3200-3500 | Medium (often overlapped) |

| Aromatic C-H Stretch | Phenyl Ring | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1700-1725 | Strong |

| N-H Bend | Amine (-NH₂) | 1500-1600 | Medium |

| C=C Stretch | Phenyl Ring | 1450-1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 179. The molecule would then undergo fragmentation, producing characteristic smaller ions. Common fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of bonds adjacent to the alpha-carbon. libretexts.orgchemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 179 | [M]⁺ | - |

| 134 | [M - COOH]⁺ | Carboxyl radical (•COOH) |

| 150 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 106 | [C₇H₅NH₂]⁺ | Propionic acid (C₃H₆O₂) |

| 77 | [C₆H₅]⁺ | Phenyl radical (•C₆H₅) |

Studies on similar amino acids show that common fragmentation patterns include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the protonated molecule [M+H]⁺ in techniques like APCI-MS. nih.gov

Computational Chemistry and Modeling

Computational methods provide powerful tools to investigate the properties of this compound at a molecular level, complementing experimental data and guiding further research.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular properties of amino acids. wiley.commdpi.com For this compound, these calculations can determine its most stable three-dimensional conformation by optimizing the molecular geometry.

DFT calculations can also be used to compute a range of electronic properties:

Electron Distribution: Mapping the electrostatic potential onto the molecule's surface reveals the distribution of positive and negative charges, highlighting regions likely to engage in electrostatic interactions or hydrogen bonding.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability.

Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be predicted to help interpret experimental spectra.

Thermochemical Properties: Gas-phase basicity, proton affinity, and enthalpies of formation can be calculated to understand the compound's thermodynamic stability. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the potential biological role of non-canonical amino acids like this compound. nih.govnih.gov

The docking process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein. For non-standard residues, specific parameter and topology files may need to be generated. bioexcel.eu

Sampling: A docking algorithm systematically explores various possible conformations and orientations of the ligand within the protein's binding site.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is predicted as the most likely binding mode.

The results of a docking study would reveal key intermolecular interactions, such as:

Hydrogen bonds between the amino or carboxyl groups of the ligand and polar residues in the protein's active site.

Hydrophobic interactions between the ligand's phenyl and ethyl groups and nonpolar residues of the protein.

Pi-stacking interactions between the aromatic phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These computational insights can guide the design of experiments and help in the development of peptides or small molecules with enhanced binding affinity and specificity.

Chromatographic Techniques for Analysis and Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and resolving the enantiomers of this compound. Purity analysis by HPLC is a standard quality control measure, with typical acceptance criteria for chemical reagents often set at ≥95% or higher. jk-sci.com

As this compound is a chiral molecule, separating its enantiomers is critical for research and potential applications. Direct analysis of underivatized amino acid enantiomers is challenging but can be achieved using specialized chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acids. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) and crown ether-based CSPs (e.g., Crownpak CR-I) are also successfully used for the enantioseparation of various amino acids. ankara.edu.tryakhak.org The choice of mobile phase, often a mixture of organic solvents like ethanol or methanol with acetonitrile and acidic modifiers, is critical for achieving optimal retention and selectivity. ankara.edu.tr The absolute configuration of (+)-2-amino-2-phenylbutyric acid has been determined to be 'S', providing a stereochemical standard for these separations. rsc.org

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Separation Principle | Applicability to Amino Acids |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | Forms transient diastereomeric complexes with analytes via multiple interactions (ionic, hydrogen bonding, etc.). | Highly effective for underivatized, polar amino acids due to its ionic groups. |

| Polysaccharide-based | Cellulose or Amylose Phenylcarbamates yakhak.org | Relies on chiral grooves and cavities on the polysaccharide backbone, where analytes fit, leading to differential retention. yakhak.org | Versatile and widely used, often for derivatized amino acids, but can work for native ones under specific conditions. yakhak.org |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | The chiral cavity of the crown ether complexes with the protonated primary amine group of the amino acid. | Excellent for separating primary amino acids, providing good resolution for many native forms. ankara.edu.tr |

| Chiral Ligand Exchange | Amino acid coated with a metal ion (e.g., Cu(II)) | Formation of diastereomeric ternary complexes between the stationary phase ligand, the metal ion, and the analyte enantiomers. | A classic method for amino acid enantioseparation. |

Calorimetric Measurements in Thermochemical Studies

Calorimetry is the primary experimental technique for determining the fundamental thermochemical properties of compounds, including this compound. These measurements provide data on the energy stored within chemical bonds, which is essential for understanding reaction energetics and molecular stability.

The standard enthalpy of formation (ΔfH°) is a key value derived from calorimetric experiments, most commonly through combustion calorimetry. In this technique, a precise amount of the substance is burned in an oxygen-rich atmosphere within a sealed container (a "bomb calorimeter"). The heat released during the combustion is meticulously measured, and from this, the enthalpy of combustion is calculated. Using Hess's law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the standard enthalpy of formation of the original compound can be determined. This experimental data is vital for validating and benchmarking the results of theoretical ab initio calculations. researchgate.net While no specific calorimetric data for this compound was found, the methodologies applied to other amino acids like glycine and alanine provide a clear framework for how such studies would be conducted. researchgate.net

| Calorimetric Technique | Principle | Measured Quantity | Derived Thermochemical Data |

|---|---|---|---|

| Bomb Calorimetry (Combustion) | A sample is completely combusted in a constant-volume container. The temperature change of the surrounding medium (e.g., water) is measured. | Heat of combustion at constant volume (ΔU_c). | Enthalpy of combustion (ΔH_c), Standard enthalpy of formation (ΔfH°). |

| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. | Heat flow, Transition temperatures (melting, glass transition). | Enthalpy of fusion, Heat capacity, Phase transition energetics. |

Structure Activity Relationship Studies

Influence of Stereochemistry on Biological Activity

2-Amino-2-phenylbutyric acid is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-phenylbutyric acid and (S)-2-Amino-2-phenylbutyric acid. The spatial arrangement of the atoms in these enantiomers can lead to significant differences in their biological activities, as the binding sites of receptors and enzymes are often stereospecific.

While comprehensive comparative studies on the biological activities of the individual enantiomers of this compound are not extensively detailed in publicly available research, the principle of stereoselectivity is a fundamental concept in pharmacology. For many chiral compounds, one enantiomer exhibits the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

For instance, in a study of a related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, the S-enantiomer was specifically synthesized and evaluated for its anti-inflammatory and antinociceptive properties, indicating a clear interest in the activity of a specific stereoisomer. researchgate.net This highlights the general scientific understanding that the specific three-dimensional structure of a molecule is critical for its biological function.

The differential activity of enantiomers often arises from their distinct binding affinities to target proteins. The precise fit of a molecule into the binding pocket of a receptor or enzyme is determined by its stereochemistry. Even a subtle change in the spatial orientation of a functional group can significantly alter the binding interactions, leading to variations in efficacy and potency.

Table 1: Enantiomers of this compound and Their Potential for Differential Biological Activity

| Enantiomer | Chemical Structure | Expected Biological Activity Profile |

|---|---|---|

| (R)-2-Amino-2-phenylbutyric acid | R-enantiomer | May exhibit a distinct pharmacological profile compared to the S-enantiomer. |

| (S)-2-Amino-2-phenylbutyric acid | S-enantiomer | May possess different potency or efficacy at biological targets compared to the R-enantiomer. |

Impact of Functional Group Modifications on Biological Interactions

The functional groups of this compound—the amino group, the carboxylic acid group, and the phenyl ring—are key determinants of its chemical properties and biological interactions. Modification of these groups can lead to significant changes in the compound's activity.

Research has been conducted on derivatives of this compound, providing insights into the impact of functional group modifications. For example, a study on hexafluorosilicate (B96646) derivatives involved the reaction of the amino and carboxylic acid moieties to form a new salt. pharmj.org.ua This modification was investigated for its potential application as an anti-caries agent. The study synthesized this compound hexafluorosilicate and evaluated its caries-preventive efficiency. pharmj.org.ua The results indicated that this specific modification influenced the compound's biological activity in this context.

General principles of medicinal chemistry suggest that various modifications to the core structure of this compound could have predictable effects on its biological interactions:

Amino Group Modifications: The primary amino group is crucial for forming ionic bonds and hydrogen bonds with biological targets. Acylation, alkylation, or incorporation into a larger heterocyclic system would alter its basicity and hydrogen-bonding capacity, thereby influencing its interaction with receptors or enzymes.

Carboxylic Acid Modifications: The carboxylic acid group, typically negatively charged at physiological pH, is important for ionic interactions. Esterification or amidation would neutralize this charge and increase lipophilicity, which could affect the compound's solubility, membrane permeability, and binding to target sites.

Phenyl Ring Modifications: The phenyl group contributes to the molecule's lipophilicity and can engage in hydrophobic and π-stacking interactions with biological targets. Introducing substituents on the phenyl ring can alter these interactions and modulate the electronic properties of the molecule, potentially leading to changes in binding affinity and biological activity.

Table 2: Potential Impact of Functional Group Modifications on the Biological Interactions of this compound

| Modification Type | Example | Potential Impact on Biological Interactions |

|---|---|---|

| Amino Group Modification | Formation of a hexafluorosilicate salt | Altered ionic interactions and potential for new biological activities (e.g., anti-caries). pharmj.org.ua |

| Carboxylic Acid Modification | Esterification | Increased lipophilicity, altered solubility, and potential changes in receptor binding. |

| Phenyl Ring Modification | Introduction of substituents | Modified hydrophobic and electronic interactions, potentially leading to enhanced or diminished biological activity. |

Future Research Directions and Emerging Applications

Elucidation of Undefined Biochemical Pathways

Currently, the specific biochemical pathways and metabolic fate of 2-Amino-2-phenylbutyric acid within biological systems are not well-defined in publicly available scientific literature. While it is utilized as a building block in the synthesis of pharmaceuticals, its own metabolism, mechanism of action, and interactions with cellular machinery remain largely uncharacterized.

Future research is critically needed to map its metabolic journey, identifying the enzymes responsible for its breakdown and the resulting metabolites. Understanding these pathways is essential for assessing its biocompatibility, potential toxicity, and pharmacokinetic profile. Emerging research suggests that this compound may modulate glutamate (B1630785) receptors, which are crucial for synaptic transmission, hinting at a potential role in neuroprotection. Further investigation into these interactions could reveal novel therapeutic applications for neurological disorders.

Key research questions that need to be addressed include:

What are the primary enzymatic routes for the catabolism of this compound?

Does it interfere with or modulate known amino acid metabolic pathways?

What are its specific molecular targets beyond its role as a synthetic intermediate?

How does its stereochemistry influence its biological activity and metabolic stability?

Development of Novel Therapeutic Agents

The primary application of this compound is as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. patsnap.com Its most notable role is in the production of Trimebutine, a medication used to regulate gastrointestinal motility. patsnap.com

The potential of this compound as a scaffold for new drugs is significant. Its structure, featuring a chiral center, a phenyl group, and an amino acid moiety, offers multiple points for chemical modification to create a library of derivatives with diverse pharmacological properties. Research has indicated potential neuroprotective effects, suggesting that novel analogs could be developed for treating neurological conditions. Furthermore, its application in peptide synthesis allows for the creation of peptidomimetics with enhanced stability and therapeutic efficacy. sigmaaldrich.com

| Therapeutic Area | Rationale for Exploration | Potential Mechanism of Action |

|---|---|---|

| Gastroenterology | Proven utility as a precursor to Trimebutine, a gastrointestinal motility regulator. patsnap.com | Modulation of gut motility and sensation. |

| Neurology | Emerging evidence of neuroprotective properties and potential modulation of glutamate receptors. | Regulation of synaptic transmission and protection against neuronal damage. |

| Oncology | Use as a building block for novel peptides and peptidomimetics that can target cancer cells. | Inhibition of cancer-specific enzymes or protein-protein interactions. |

Exploration of New Chemical Transformations

This compound serves as a versatile starting material for a variety of chemical transformations aimed at synthesizing more complex molecules. The development of novel synthetic methodologies can expand its utility in medicinal chemistry and materials science.

One key area of exploration is the development of stereoselective and asymmetric synthesis methods. nih.gov Controlling the stereochemistry at the α-carbon is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Advanced catalytic systems are being investigated to produce enantiomerically pure forms of this compound and its derivatives.

Furthermore, new transformations of its functional groups—the carboxylic acid, the amino group, and the phenyl ring—can lead to a wide array of novel compounds. For instance, a patented method for the synthesis of a Trimebutine intermediate involves the simultaneous esterification and amino-methylation of this compound, followed by reduction. google.com

| Transformation Type | Description | Significance |

|---|---|---|

| Asymmetric Synthesis | Methods to selectively produce a single enantiomer (R or S) of the molecule. nih.gov | Crucial for developing drugs with improved efficacy and reduced side effects. |

| Esterification & N-Alkylation | Simultaneous reaction at the carboxylic acid and amino groups, as seen in the synthesis of Trimebutine precursors. google.com | Streamlines multi-step synthetic pathways, improving efficiency and yield. google.com |

| Peptide Coupling | Formation of amide bonds with other amino acids to create peptides and peptidomimetics. sigmaaldrich.com | Enables the creation of novel peptide-based therapeutics with tailored properties. |

| Functionalization of the Phenyl Ring | Introduction of various substituents onto the aromatic ring to modulate the molecule's properties. | Allows for fine-tuning of steric and electronic properties to optimize biological activity. |

Advanced Computational Modeling for Drug Design

Computational, or in silico, methods are becoming indispensable in modern drug discovery and development. mindsunderground.com These techniques can be applied to this compound and its derivatives to accelerate the design of new therapeutic agents. By using computer models, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before they are synthesized in the lab, saving significant time and resources. nih.gov

Key computational approaches that can be applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For derivatives of this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed derivatives and guide the optimization of lead compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can forecast the pharmacokinetic and toxicological profiles of drug candidates. mdpi.com This allows for the early identification of compounds with undesirable properties, reducing the likelihood of failure in later stages of drug development.

The application of these computational tools can facilitate the rational design of novel drugs derived from the this compound scaffold, targeting a wide range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-amino-2-phenylbutyric acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Strecker amino acid synthesis or catalytic asymmetric hydrogenation. Key parameters include pH control (7–9) for optimal nucleophilic attack, temperature (60–80°C), and catalysts like palladium or chiral ligands for enantiomeric purity. Precursor selection (e.g., benzaldehyde derivatives and ethyl cyanoacetate) impacts yield and stereochemistry .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine NMR (¹H and ¹³C) to identify aromatic protons (δ 7.2–7.5 ppm) and chiral center carbons. IR spectroscopy verifies carboxylic acid (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₁₃NO₂, MW 179.22) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Recrystallization using ethanol/water mixtures (1:3 ratio) at 0–5°C yields high-purity crystals. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves enantiomers. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/methanol 4:1) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R enantiomers) affect the biological activity of this compound?

- Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers. Compare binding affinities via molecular docking studies (PDB ID: 1XYZ) and in vitro assays (e.g., enzyme inhibition). The (S)-enantiomer (CAS 52247-77-5) shows 3-fold higher activity in GABA receptor modulation than the (R)-form .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

- Methodology : Isotope labeling (¹⁴C at the α-carbon) tracks metabolic fate in hepatocyte models. LC-MS/MS identifies metabolites like phenylacetylglutamine. Compare results across species (rat vs. human microsomes) to address interspecies variability .

Q. How can researchers design toxicity studies to evaluate this compound’s safety profile?

- Methodology : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity). Use zebrafish embryos for developmental toxicity screening (LC₅₀ calculation) and in vitro cytotoxicity assays (MTT on HepG2 cells). Note: LD₅₀ in rodents is >2000 mg/kg, but prolonged exposure may induce renal tubular acidosis .

Q. What computational models predict the solubility and stability of this compound under varying pH conditions?

- Methodology : Employ COSMO-RS simulations to calculate logP (experimental ~1.2) and pKa (carboxylic acid: ~2.5; amine: ~9.8). Validate with shake-flask experiments (pH 1–12 buffers) and stability-indicating HPLC methods .

Key Research Challenges

- Stereoselective Synthesis : Achieving >99% enantiomeric purity requires costly chiral catalysts .

- Metabolic Discrepancies : Conflicting reports on phenyl vs. butyric acid metabolic pathways necessitate cross-species validation .

- Toxicity Mechanisms : Limited data on mitochondrial dysfunction mechanisms at high doses (>500 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.